4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
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Overview
Description
4-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H15BrN4O and its molecular weight is 407.271. The purity is usually 95%.
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Scientific Research Applications
Anticancer Potential
One area of research has focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, exploring their anticancer and anti-5-lipoxygenase agents' capabilities. These studies involve the synthesis of a variety of compounds, including those related to the imidazo[1,2-a]pyrimidin-2-yl group, which have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in vitro (Rahmouni et al., 2016). Furthermore, the discovery of specific benzamide derivatives as orally active histone deacetylase inhibitors highlights their potential in blocking cancer cell proliferation and inducing cell-cycle arrest and apoptosis, demonstrating significant antitumor activity in vivo (Zhou et al., 2008).
Antimicrobial Properties
Research on pyrimidine derivatives incorporated into polyurethane varnish for surface coating and into printing ink paste has shown very good antimicrobial effects against various microbial strains. This highlights the compound's potential application in enhancing the antimicrobial properties of coatings and inks, which could have significant implications for public health and hygiene (El‐Wahab et al., 2015).
Chemical Synthesis and Biological Activity
Several studies have elaborated on the synthesis of related compounds, demonstrating the versatility of the imidazo[1,2-a]pyrimidin-2-yl group in chemical synthesis. These include the synthesis of nilotinib, an antitumor agent, highlighting the compound's importance in the synthesis of pharmacologically active agents (Cong-zhan, 2009). Additionally, the synthesis and characterization of novel derivatives for their antimicrobial and cytotoxic activities provide insights into the broader applications of these compounds in medicinal chemistry and drug development (Sethi et al., 2016).
Mechanism of Action
Target of Action
Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors , calcium channel blockers , and GABA A receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and neurotransmission, respectively.
Mode of Action
Based on its structural similarity to other imidazo[1,2-a]pyridines, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Given its potential targets, it may influence pathways related to cell cycle progression, neuronal signaling, and neurotransmission .
Result of Action
Based on its potential targets, it may inhibit cell cycle progression, modulate neuronal signaling, and alter neurotransmission .
Properties
IUPAC Name |
4-bromo-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O/c1-13-18(24-20-22-10-3-11-25(13)20)15-4-2-5-17(12-15)23-19(26)14-6-8-16(21)9-7-14/h2-12H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYBMTJJLULCOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.